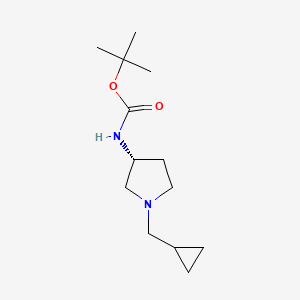

(R)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

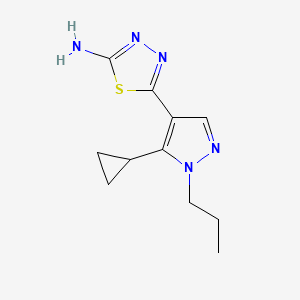

This compound is a carbamate derivative, which is an organic compound derived from carbamic acid. The structure suggests that it contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a cyclopropyl group, which is a three-membered ring of carbon atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The carbamate group could potentially be introduced through a carbamoylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the cyclopropyl group, and the carbamate group. The stereochemistry at the chiral center would be determined by the ® configuration .Chemical Reactions Analysis

As a carbamate derivative, this compound could potentially undergo reactions typical of carbamates, such as hydrolysis. The pyrrolidine ring might also undergo reactions, particularly at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, carbamates typically have relatively high boiling points due to their ability to form hydrogen bonds .Applications De Recherche Scientifique

Anti-Fibrosis Activity

This compound has been used in the synthesis of novel heterocyclic compounds with potential biological activities . Specifically, it has been employed in the design of structures in medicinal chemistry that exhibit a wide range of pharmacological activities . One of these activities is anti-fibrosis, where the compound has shown promising results .

Inhibition of Extracellular Vesicle Release

Another potential application of this compound is in the inhibition of extracellular vesicle release . Extracellular vesicles (EVs) are constitutively shed from cells and released by various stimuli. Their protein and RNA cargo are modified by the stimulus, and in disease conditions can carry pathological cargo involved in disease progression . This compound has been identified as a potent, selective inhibitor of nSMase2, a major regulator in at least one of several independent routes of EV biogenesis .

Neurological Disorders

Due to its ability to inhibit EV release, this compound has potential therapeutic applications in neurological disorders . The inhibition of nSMase2 and, consequently, EV release, is a promising new therapeutic approach for these disorders .

Antimicrobial Activity

Compounds containing a pyrimidine moiety, such as this one, are known to exhibit antimicrobial activity . This suggests potential applications in the treatment of microbial infections .

Antiviral Activity

Similarly, pyrimidine derivatives are known to have antiviral properties . This opens up potential applications in antiviral therapy .

Antitumor Activity

Pyrimidine derivatives are also known for their antitumor properties . This suggests that this compound could potentially be used in cancer therapy .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[(3R)-1-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-11-6-7-15(9-11)8-10-4-5-10/h10-11H,4-9H2,1-3H3,(H,14,16)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLIFRGHZSFNBN-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2699753.png)

![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2699755.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2699757.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]benzamidehydrochloride](/img/structure/B2699766.png)

![4-chloro-N-(5-chloro-2-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2699768.png)

![N-(2,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2699770.png)